5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide
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Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
It’s common for drugs to affect multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding a drug’s bioavailability and its overall effect in the body .
Result of Action
The effects of a drug at the molecular and cellular level often include changes in gene expression, protein function, and cellular signaling pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect a drug’s action .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins . The nature of these interactions is complex and may involve hydrogen bonding and π-π interactions .
Cellular Effects
The effects of 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide on cells are diverse. It has been shown to have antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . It influences cell function by interacting with various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle . This interaction may involve hydrogen bonding and π-π interactions .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits excellent thermal stability .
Properties
IUPAC Name |
5-chloro-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-13-7-6-12(20-13)14(19)17-10-2-4-11(5-3-10)18-9-1-8-16-18/h1,6-11H,2-5H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZGQVNGOGQNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(S2)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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